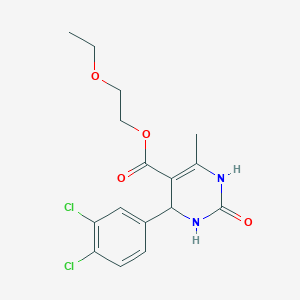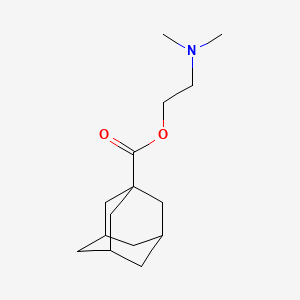![molecular formula C25H26N2O2 B11704968 N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a carbonyl group, and a methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tert-butylphenyl carbonyl intermediate: This step involves the reaction of tert-butylbenzene with a carbonylating agent under controlled conditions to form the tert-butylphenyl carbonyl compound.
Amination: The tert-butylphenyl carbonyl intermediate is then reacted with an amine, specifically 3-aminophenyl, to form the N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl) intermediate.
Acylation: Finally, the N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl) intermediate is acylated with 2-methylbenzoyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学的研究の応用
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide: shares similarities with other amide-containing compounds, such as:
Uniqueness
- The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
特性
分子式 |
C25H26N2O2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-17-8-5-6-11-22(17)24(29)27-21-10-7-9-20(16-21)26-23(28)18-12-14-19(15-13-18)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) |
InChIキー |
YMGBJKXQKMTLKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-Hydroxy-benzylidene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11704896.png)
![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)
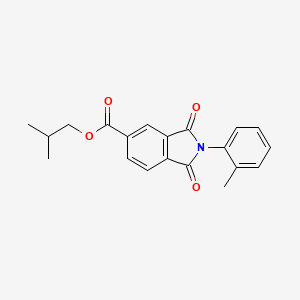
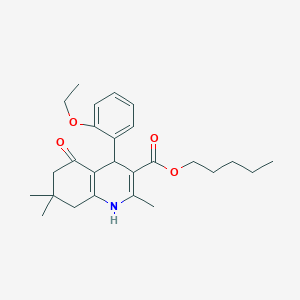
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704913.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)
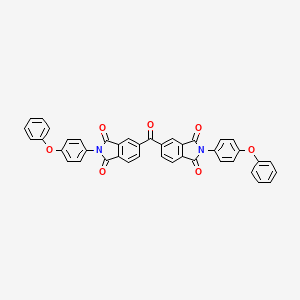

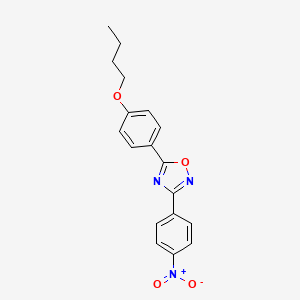
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
